An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)nicotinaldehyde (CAS No. 116308-35-1), a pivotal building block in medicinal chemistry.[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, and its significant role as a precursor in the development of novel therapeutics, most notably as a key intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors.
Compound Identification and Physicochemical Properties
2-(Trifluoromethyl)nicotinaldehyde is a substituted pyridine derivative characterized by the presence of a highly electronegative trifluoromethyl group at the 2-position and a reactive aldehyde functional group at the 3-position. This unique substitution pattern imparts distinct chemical reactivity and makes it a valuable synthon in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 116308-35-1 | [2][3][4] |
| Molecular Formula | C₇H₄F₃NO | [2][4] |
| Molecular Weight | 175.11 g/mol | [2][4] |
| IUPAC Name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | |
| Boiling Point | 207.9 ± 40.0 °C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Storage Temperature | 2-8 °C | [4] |
Synthesis of 2-(Trifluoromethyl)nicotinaldehyde
While a definitive, publicly available, step-by-step protocol for the synthesis of 2-(Trifluoromethyl)nicotinaldehyde is not extensively documented, its synthesis can be logically approached through established organometallic and formylation methodologies. The following represents a plausible and efficient synthetic strategy based on analogous transformations.
Proposed Synthetic Pathway: Grignard-based Formylation
A viable approach involves the formation of a Grignard reagent from a suitable trifluoromethyl-substituted bromopyridine, followed by quenching with a formylating agent. This method offers a direct route to the target aldehyde.
Caption: Proposed Grignard-based synthesis of 2-(Trifluoromethyl)nicotinaldehyde.
Experimental Protocol (Hypothetical):
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents). Activate the magnesium with a small crystal of iodine. Add a solution of 2-bromo-3-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of N,N-dimethylformamide (DMF) (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(Trifluoromethyl)nicotinaldehyde.
Alternative Synthetic Approach: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction offers another potential route for the formylation of an appropriately activated trifluoromethyl-substituted pyridine ring.[5][6][7] This reaction typically employs a phosphorus oxychloride/DMF reagent system to introduce a formyl group onto electron-rich aromatic systems. The successful application of this method would depend on the nucleophilicity of the pyridine ring.
Caption: Vilsmeier-Haack approach for 2-(Trifluoromethyl)nicotinaldehyde synthesis.
Spectroscopic Characterization
The structural elucidation of 2-(Trifluoromethyl)nicotinaldehyde relies on standard spectroscopic techniques. While a publicly available, comprehensive dataset is scarce, the expected spectral features can be reliably predicted based on the analysis of analogous structures.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing effects of both the trifluoromethyl and aldehyde groups. The aldehyde proton will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for all seven carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal, expected around δ 190 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.
3.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration characteristic of an aromatic aldehyde, typically in the range of 1700-1720 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic ring and the C-F stretching vibrations of the trifluoromethyl group.
3.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 175). Common fragmentation patterns would involve the loss of the formyl group (-CHO) and potentially the trifluoromethyl group (-CF₃).
Applications in Drug Discovery: A Key Intermediate for COMT Inhibitors
2-(Trifluoromethyl)nicotinaldehyde serves as a crucial intermediate in the synthesis of pharmacologically active molecules, most notably in the development of Catechol-O-methyltransferase (COMT) inhibitors.[5][8] COMT is a key enzyme involved in the degradation of catecholamine neurotransmitters, and its inhibition is a validated therapeutic strategy for Parkinson's disease.
4.1. Role in the Synthesis of Opicapone (BIA 9-1067)
Opicapone is a third-generation, peripherally acting COMT inhibitor approved for the treatment of Parkinson's disease.[9][10] The synthesis of Opicapone and its analogs often utilizes precursors derived from 2-(trifluoromethyl)nicotinic acid, for which 2-(trifluoromethyl)nicotinaldehyde is a direct precursor via oxidation.
Caption: Synthetic relationship of 2-(Trifluoromethyl)nicotinaldehyde to Opicapone.
4.2. Utility in the Wittig Reaction for Olefin Synthesis
The aldehyde functionality of 2-(Trifluoromethyl)nicotinaldehyde makes it an excellent substrate for the Wittig reaction, enabling the synthesis of various vinyl-substituted trifluoromethylpyridines.[11][12][13][14][15] These products can serve as versatile intermediates for further functionalization in drug discovery programs.
Reaction Mechanism: Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene.[11][12][13][14][15]
-
Ylide Formation: A phosphonium salt is deprotonated by a strong base to form the phosphorus ylide.
-
Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate which then cyclizes to a four-membered oxaphosphetane ring.
-
Alkene Formation: The oxaphosphetane intermediate collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.
Purification and Handling
5.1. Purification by Column Chromatography
Purification of 2-(Trifluoromethyl)nicotinaldehyde can be effectively achieved using silica gel column chromatography.[16][17] Given the polarity of the aldehyde, a solvent system of moderate polarity, such as a gradient of ethyl acetate in hexanes, is recommended. Care should be taken to avoid prolonged exposure to silica gel, as aldehydes can sometimes be sensitive to acidic conditions.[16][17]
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude aldehyde in a minimal amount of dichloromethane or the initial elution solvent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
5.2. Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-(Trifluoromethyl)nicotinaldehyde.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18][19] Avoid inhalation of dust or vapors and contact with skin and eyes.[18][19]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4] Recommended storage is at 2-8 °C.[4]
-
Toxicity: While specific toxicity data for this compound is limited, it should be handled with care. Compounds with similar functionalities may cause skin, eye, and respiratory irritation.[19]
Conclusion
2-(Trifluoromethyl)nicotinaldehyde is a strategically important building block in modern organic synthesis, particularly for the pharmaceutical industry. Its unique combination of a reactive aldehyde group and an electron-withdrawing trifluoromethyl substituent on a pyridine core makes it an invaluable precursor for the synthesis of complex heterocyclic compounds. Its demonstrated role in the synthesis of COMT inhibitors like Opicapone underscores its significance in the development of treatments for neurological disorders. This guide provides a foundational understanding for researchers to effectively utilize this versatile compound in their synthetic endeavors.
References
-
Purification of Pyridine - Chempedia - LookChem. (n.d.). Retrieved from [Link]
-
Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed. (2008). Organic Letters, 10(9), 1835–1837. Retrieved from [Link]
- Process for synthesizing 6-(trifluoromethyl)pyridine-3-carboxaldehyde. (n.d.).
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.). Retrieved from [Link]
- New route of synthesis for opicapone - Google Patents. (n.d.).
- Process for the preparation of opicapone and intermediates thereof - Google Patents. (n.d.).
- Method of producing 2′-trifluoromethyl group-substituted aromatic ketone - Google Patents. (n.d.).
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). Retrieved from [Link]
-
Opicapone | New Drug Approvals. (n.d.). Retrieved from [Link]
-
Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29). Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved from [Link]
-
NEW ROUTE OF SYNTHESIS FOR OPICAPONE - European Patent Office - EP 3421456 A1 - EPO. (2019, January 2). Retrieved from [Link]
-
Route Of Synthesis For Opicapone - Patent US-2018370958-A1 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Unveiling the biopathway for the design of novel COMT inhibitors. (n.d.). Retrieved from [Link]
-
2-(Trifluoromethyl)nicotinamide | C7H5F3N2O | CID 6425058 - PubChem. (n.d.). Retrieved from [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). Retrieved from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023, September 5). Retrieved from [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). Retrieved from [Link]
-
Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC - NIH. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Retrieved from [Link]
-
13C DEPT NMR 1D Spectrum - Utah Chemistry. (n.d.). Retrieved from [Link]
-
13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426) - Human Metabolome Database. (n.d.). Retrieved from [Link]
-
FTIR transmittance spectra of the as-synthesized samples: TGD (blue... - ResearchGate. (n.d.). Retrieved from [Link]
- Process for the production of pyridine aldehydes - Google Patents. (n.d.).
-
FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance - YouTube. (2023, March 2). Retrieved from [Link]
-
(r)-3-methyl-3-phenyl-1-pentene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. 2-Trifluoromethyl-nicotinaldehyde | CAS: 116308-35-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 2-(Trifluoromethyl)nicotinaldehyde | 116308-35-1 [sigmaaldrich.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. growingscience.com [growingscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001934) [hmdb.ca]
- 10. FTIR [terpconnect.umd.edu]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. www1.udel.edu [www1.udel.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. aksci.com [aksci.com]
